

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid chemical structure

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Compound of Interest

Compound Name: *3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid*

CAS No.: 957301-84-7

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Technical Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic Acid

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of **3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid**, a critical heterocyclic building block in modern drug discovery. Characterized by a pyrazole core functionalized with a chlorine atom at the 4-position and a branched propionic acid tail, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Key applications include the development of GPR40 agonists, Histone Deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This document details its physicochemical profile, validated synthetic protocols via aza-Michael addition, and quality control parameters.

Structural Architecture & Physicochemical Profile[1]

The molecule consists of three distinct pharmacophoric elements:

- **The Pyrazole Core:** A 5-membered aromatic heterocycle. The nitrogen at position 1 (N1) serves as the attachment point, while N2 remains a hydrogen bond acceptor.
- **The 4-Chloro Substituent:** An electron-withdrawing group (EWG) that modulates the pKa of the pyrazole ring and blocks metabolic oxidation at the typically reactive C4 position.
- **The 2-Methyl-Propionic Acid Tail:** Provides a carboxylic acid moiety for salt formation or metal chelation, with a methyl group at the alpha-position introducing chirality.

Physicochemical Properties Table

Property	Value (Predicted/Experimental)	Significance in Drug Design
Formula	C	Low molecular weight (<200 Da) fits "Rule of 3" for fragments.
	H	
	Cl	
	O	
MW	190.61 g/mol	Ideal for fragment linking.
LogP	-1.2 - 1.5	Moderate lipophilicity ensures good membrane permeability.
pKa (Acid)	-4.5 - 4.8	Carboxylic acid is ionized at physiological pH (7.4).
pKa (Base)	-2.5 (Pyrazole N2)	The 4-Cl group lowers the basicity of N2, reducing non-specific binding.
TPSA	-50 Å	Well within the range for oral bioavailability (<140 Å).
Chirality	1 Chiral Center (C2)	Exists as (R)- and (S)- enantiomers.

Synthetic Routes & Process Chemistry

The synthesis of **3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid** presents a classic regioselectivity challenge common to azole chemistry. However, the symmetry of the 4-chloropyrazole starting material simplifies the outcome compared to asymmetric pyrazoles.

Primary Route: Aza-Michael Addition (Green Chemistry)

The most atom-economical route involves the conjugate addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis. This method avoids the use of genotoxic alkyl

halides.

- Reagents: 4-Chloro-1H-pyrazole, Methyl methacrylate.
- Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs

CO

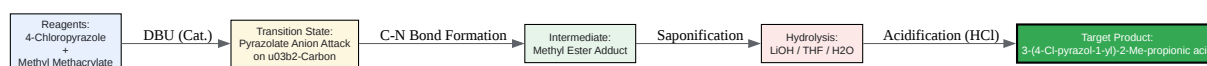
- Solvent: Acetonitrile (MeCN) or DMF.

Mechanism of Action[1][2][3]

- Deprotonation: The base removes the proton from the pyrazole N1, generating a nucleophilic pyrazolate anion.
- Conjugate Attack: The pyrazolate attacks the α -carbon of methyl methacrylate.
- Protonation: The resulting enolate is protonated to form the ester intermediate.
- Hydrolysis: Saponification (LiOH/THF) yields the free acid.

Synthetic Pathway Diagram

The following diagram illustrates the reaction logic and intermediate states.



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Caption: Figure 1.[2][4][5] Step-wise synthesis via base-catalyzed aza-Michael addition.

Experimental Protocols

Safety Note: 4-Chloropyrazole is an irritant. Methyl methacrylate is a sensitizer and flammable liquid. All operations must be performed in a fume hood.

Protocol A: Synthesis of Methyl 3-(4-chloro-pyrazol-1-yl)-2-methylpropionate

Objective: To couple the heterocyclic core with the aliphatic tail.

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazole (10.0 mmol, 1.02 g) in acetonitrile (20 mL).
- Catalysis: Add DBU (1.0 mmol, 0.15 g, 10 mol%) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation.
- Addition: Dropwise add methyl methacrylate (12.0 mmol, 1.28 mL) over 5 minutes.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The pyrazole starting material (lower Rf) should disappear.
- Workup:
 - Evaporate the acetonitrile under reduced pressure.
 - Redissolve the residue in Ethyl Acetate (50 mL).
 - Wash with 0.1 M HCl (2 x 20 mL) to remove DBU and unreacted pyrazole.
 - Wash with Brine (20 mL), dry over Na

SO

, and concentrate to yield the crude ester (typically a colorless oil).

Protocol B: Hydrolysis to Free Acid

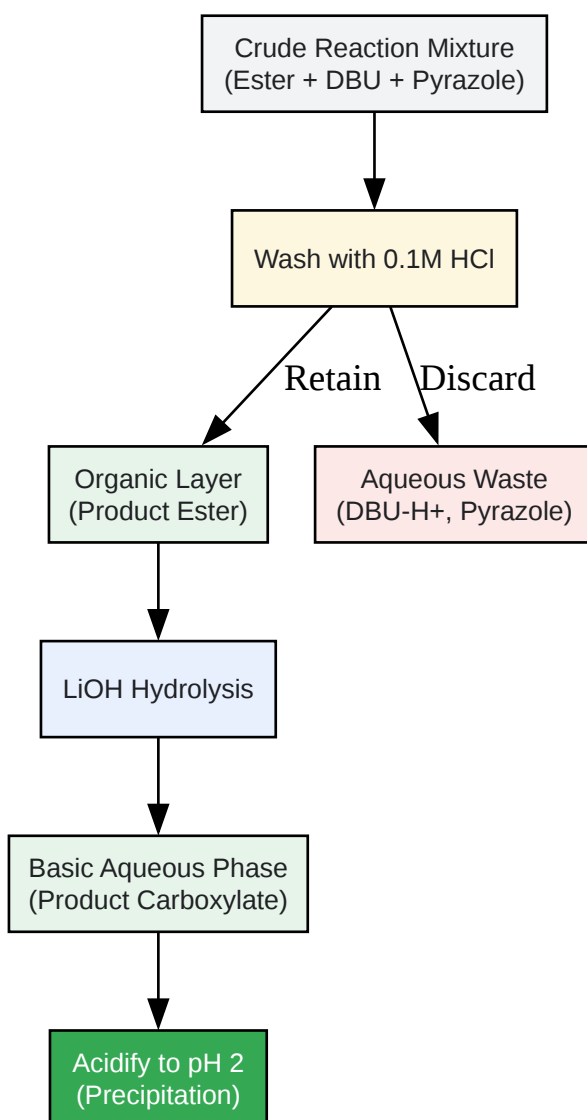
Objective: To reveal the carboxylic acid functionality.

- Dissolution: Dissolve the crude ester from Protocol A in a mixture of THF:Water (3:1, 20 mL).

- Saponification: Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g). Stir vigorously at room temperature for 12 hours.
- Isolation:
 - Evaporate THF under reduced pressure.
 - The remaining aqueous layer is basic. Wash it once with Diethyl Ether (removes neutral impurities).
 - Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1 M HCl. The product usually precipitates as a white solid or forms an oil that solidifies upon standing.
 - Filtration/Extraction: Filter the solid or extract with EtOAc (3 x 20 mL). Dry and concentrate.

Purification Logic Diagram

This workflow ensures the removal of specific impurities (catalyst, unreacted starting material).



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Caption: Figure 2. Self-validating purification strategy utilizing acid-base extraction properties.

Medicinal Chemistry Utility

Bioisosterism and Pharmacophore Design

The **3-(4-chloro-pyrazol-1-yl)-2-methyl-propionic acid** structure is a valuable fragment for several reasons:

- **Metabolic Stability:** The chlorine atom at C4 prevents oxidative metabolism by Cytochrome P450 enzymes, a common issue with unsubstituted pyrazoles.

- Conformational Restriction: The -methyl group restricts the rotation of the carboxylic acid tail, potentially locking the molecule into a bioactive conformation that favors receptor binding over flexible analogs.
- Zinc Binding: The carboxylic acid moiety acts as a monodentate or bidentate ligand for zinc-dependent metalloenzymes (e.g., HDACs, Matrix Metalloproteinases).

Quality Control: Validation Metrics

To confirm the identity of the synthesized compound, researchers should verify the following NMR signals (Solvent: DMSO-d

):

- Pyrazole Protons: Two singlets (or close doublets) around 7.5–8.0 ppm.
- Chiral Center (CH): A multiplet around 2.8–3.0 ppm.
- Methyl Group: A doublet around 1.1–1.2 ppm.
- Methylene Linker: Diastereotopic protons appearing as multiplets around 4.0–4.3 ppm.

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